1-Diethylamino-2-butyne

Description

Significance in Contemporary Chemical Science

Propargylamines, the class of compounds to which 1-Diethylamino-2-butyne belongs, are recognized as exceptionally versatile building blocks in chemical synthesis. mdpi.com Their significance stems from their ability to participate in a wide range of chemical transformations, enabling the construction of complex molecular architectures. They are particularly valued as precursors for a multitude of nitrogen-containing heterocyclic compounds, such as quinolines, pyrroles, oxazolidinones, and imidazoles. analytice.comresearchgate.netnih.gov The development of efficient synthetic methods, like the multi-component A³ coupling reaction, has made these compounds readily accessible, further enhancing their role in fields ranging from medicinal chemistry to materials science. nih.gov The unique reactivity of the propargylamine (B41283) skeleton allows it to act as both an electrophile and a nucleophile, opening numerous pathways for molecular elaboration. analytice.com

Overview of Molecular Architecture and Functional Group Contributions

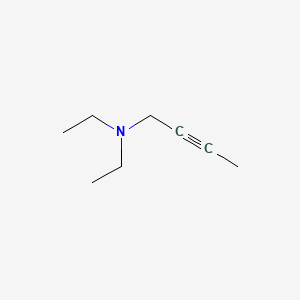

The molecular structure of this compound (C₈H₁₅N) is defined by two critical functional groups: an internal alkyne and a diethylamino moiety. nist.gov The molecule has a molecular weight of 125.21 g/mol . nist.gov The internal alkyne (a carbon-carbon triple bond between the second and third carbons) is a region of high electron density, making it susceptible to electrophilic additions and a key participant in various metal-catalyzed coupling and cycloaddition reactions. lgcstandards.com Unlike a terminal alkyne, the internal nature of the C≡C bond in this compound, substituted with a methyl group, influences its reactivity and stereochemical outcomes in addition reactions.

The tertiary diethylamino group (-N(CH₂CH₃)₂) attached to the first carbon (C1) imparts basic and nucleophilic character to the molecule. mdpi.com This amine can engage in acid-base reactions, act as a nucleophile, or serve as a directing group in certain transformations. mdpi.com The combination of the alkyne and the amine in a propargylic arrangement (separated by a single methylene (B1212753) group) creates a synergistic reactivity profile, enabling unique cyclization and rearrangement pathways that are central to its synthetic utility. mdpi.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅N |

| Molecular Weight | 125.2114 g/mol nist.gov |

| IUPAC Name | N,N-diethylbut-2-yn-1-amine uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylbut-2-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-4-7-8-9(5-2)6-3/h5-6,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDWCJZYZWTVCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212611 | |

| Record name | 1-Diethylamino-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6323-82-6 | |

| Record name | 1-Diethylamino-2-butyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC34135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Diethylamino-2-butyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (but-2-yn-1-yl)diethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 1-Diethylamino-2-butyne and Analogs

The synthesis of this compound and its analogs is accomplished through various established organic reactions. These methods primarily include aminomethylation and coupling reactions, which allow for the efficient construction of the characteristic alkynyl-amine scaffold.

Aminomethylation, particularly the Mannich reaction, stands as a fundamental method for the synthesis of propargylamines. This reaction typically involves the condensation of a terminal alkyne, an aldehyde (often formaldehyde (B43269) or its equivalent, paraformaldehyde), and a secondary amine, such as diethylamine (B46881), usually in the presence of a copper salt catalyst. ijeais.orginovatus.es The reaction facilitates the introduction of an aminomethyl group onto the alkyne.

A related approach involves the use of gem-diamines, such as R₂NCH₂NR₂, which can react with terminal alkynes in the presence of a copper(I) chloride catalyst to yield aminomethylated products. google.com For instance, the reaction of α,ω-diacetylenes with gem-diamines provides a pathway to 1-aminomethyl-α,ω-alkadiines with high yields. google.com The synthesis of monoamines and diamines containing an acetylenic group often utilizes the Mannich reaction with acetylene, paraformaldehyde, and secondary amines. ijeais.org

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of functional groups, making it highly valuable in the synthesis of complex molecules. wikipedia.orgnih.gov

The general scheme for a Sonogashira coupling is as follows:

R¹-X + H-≡-R² → R¹-≡-R² (in the presence of a Pd catalyst, Cu co-catalyst, and base)

Where:

R¹ = Aryl or Vinyl

R² = Arbitrary group

X = I, Br, Cl, or OTf

Variations of the Sonogashira reaction have been developed to address certain limitations. For instance, copper-free Sonogashira coupling helps to prevent the undesirable formation of alkyne homodocoupling byproducts (dimers). libretexts.org Other modifications include the use of different metal catalysts like nickel or gold, and various ligands to enhance the reaction's efficiency and scope. wikipedia.org

Synthesis of Key Derivatives and Precursors

The hydroxylated analog, 4-(Diethylamino)-2-butyn-1-ol (B19776), is a key intermediate in the synthesis of other derivatives. Its synthesis can be achieved through a Mannich-type reaction. A documented method involves heating a mixture of paraformaldehyde, N,N-diethylamine, and a copper(II) acetate (B1210297) catalyst in a solvent like 1,4-dioxane, followed by the addition of 2-propyn-1-ol (propargyl alcohol). google.com

Table 1: Synthesis of 4-(Diethylamino)-2-butyn-1-ol

| Reactants | Catalyst | Solvent | Conditions | Product |

| Paraformaldehyde, N,N-diethylamine, 2-propyn-1-ol | Copper(II) acetate | 1,4-Dioxane | Heated to 60-65°C | 4-(Diethylamino)-2-butyn-1-ol |

This compound is recognized as a human metabolite of (S)-oxybutynin. nih.gov

The acetylation of the hydroxyl group in 4-(diethylamino)-2-butyn-1-ol yields 1-acetoxy-4-diethylamino-2-butyne. This transformation is typically carried out using an acetylating agent in the presence of an acid catalyst. A described procedure involves heating a mixture of 4-diethylamino-2-butyn-1-ol with acetic acid and acetic anhydride, with sulfuric acid as the catalyst. google.com The reaction yields the acetylated product as an oil. google.com An alternative synthetic route involves the reaction of propargyl acetate, formaldehyde, and diethylamine. chemsrc.com

Table 2: Synthesis of 1-Acetoxy-4-diethylamino-2-butyne

| Starting Material | Reagents | Catalyst | Conditions | Product | Yield |

| 4-Diethylamino-2-butyn-1-ol | Acetic acid, Acetic anhydride | Sulfuric acid | Heated to 65-70°C for 2 hours | 1-Acetoxy-4-diethylamino-2-butyne | 81% google.com |

| Propargyl acetate | Formaldehyde, Diethylamine | Not specified | Not specified | 1-Acetoxy-4-diethylamino-2-butyne | Not specified chemsrc.com |

Palladium-catalyzed reactions of 1,3-dienes can also lead to related structures, such as 1-acetoxy-4-diethylamino-2-butene, through a process of chloroacetoxylation followed by allylic amination. researchgate.net

3-N,N-Diethylamino-1-propyne formate, also known as PABS, is a versatile chemical reagent used in organic synthesis. xdbiochems.comguidechem.com It serves as an intermediate in the preparation of various compounds, including propargyl alcohols, by reacting with aldehydes and ketones. xdbiochems.com This compound is utilized in the synthesis of biologically active molecules for the pharmaceutical and agrochemical industries. xdbiochems.com

Table 3: Properties of 3-N,N-Diethylamino-1-propyne formate

| Property | Value |

| Chemical Formula | C₇H₁₃N·CH₂O₂ |

| CAS Number | 125678-52-6 guidechem.com |

| Appearance | Colorless liquid guidechem.com |

| Application | Reagent in organic synthesis, intermediate for pharmaceuticals and agrochemicals xdbiochems.com |

Diamine Derivatives (e.g., N,N,N',N'-TETRAETHYL-2-BUTYNE-1,4-DIAMINE)

The synthesis of diamine derivatives from butyne precursors highlights a key transformation pathway. N,N,N',N'-Tetraethyl-2-butyne-1,4-diamine is a notable example, characterized by its butyne backbone with tetraethyl substitutions on the nitrogen atoms. ontosight.ai The general synthesis for such compounds involves the reaction of a 2-butyne-1,4-diol (B31916) or its halogenated analogue with the corresponding amine. ontosight.aievitachem.com

For instance, the synthesis of N,N,N',N'-tetraphenyl-2-butyne-1,4-diamine is achieved by heating 1,4-dichlorobut-2-yne with an excess of diphenylamine. prepchem.com This nucleophilic substitution reaction displaces the chlorine atoms with diphenylamino groups. A similar principle applies to the synthesis of the tetraethyl derivative, typically by reacting 2-butyne-1,4-diamine with ethylating agents like ethyl halides in the presence of a base. ontosight.ai The resulting compound, with the chemical formula C₁₂H₂₄N₂, combines the reactivity of both amine and alkyne functional groups, making it a valuable intermediate for more complex molecules. ontosight.ai

| Compound | Starting Materials | General Method | Reference |

| N,N,N',N'-Tetraphenyl-2-butyne-1,4-diamine | 1,4-Dichlorobut-2-yne, Diphenylamine | Nucleophilic substitution | prepchem.com |

| N,N,N',N'-Tetraethyl-2-butyne-1,4-diamine | 2-Butyne-1,4-diamine, Ethylating agent | Nucleophilic substitution | ontosight.ai |

| N,N,N',N'-Tetraethyl-2-butyne-1,4-diamine | 2-Butyne-1,4-diol, Diethylamine | Chemical reaction | evitachem.com |

Catalytic Approaches in Synthesis and Derivatization

Catalysis offers powerful tools for the synthesis and modification of alkyne-containing molecules like this compound.

Transition Metal Catalysis (e.g., Palladium-Catalyzed Couplings, Alkyne Trimerization)

Transition metal complexes are pivotal in mediating reactions involving alkynes. wikipedia.org

Palladium-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.org The Sonogashira coupling, for example, efficiently links terminal alkynes with various partners. acs.orgorganic-chemistry.org A general mechanism for such couplings involves a catalytic cycle:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide or triflate to form a palladium(II) species. acs.org

Alkyne Coordination & Deprotonation: The alkyne coordinates to the palladium(II) complex, and a base removes the acidic terminal proton, forming a palladium-alkynyl complex. acs.org

Reductive Elimination: The coupled product is released, regenerating the palladium(0) catalyst for the next cycle. acs.org

This methodology has been expanded to include novel coupling partners, such as benzyltrimethylammonium (B79724) salts, demonstrating high functional group tolerance and broad substrate scope. acs.orgorganic-chemistry.org Another key reaction is the palladium-catalyzed aerobic homocoupling of terminal alkynes, which proceeds through an electron-rich Pd(0) anionic species that interacts with oxygen. acs.org

Alkyne Trimerization: Alkyne trimerization is a [2+2+2] cycloaddition that converts three alkyne molecules into a substituted benzene (B151609) ring, a reaction that requires a metal catalyst. wikipedia.org This atom-economical process is historically significant and synthetically useful. wikipedia.org The reaction is often catalyzed by complexes of cobalt, iron, or other transition metals. wikipedia.orgacs.org The mechanism is generally believed to proceed through the formation of a metallacyclopentadiene intermediate, which then incorporates a third alkyne molecule before reductive elimination to yield the aromatic ring. wikipedia.orgnumberanalytics.com For example, the trimerization of 2-butyne (B1218202) (dimethylacetylene) catalyzed by certain chromium or titanium complexes yields hexamethylbenzene. wikipedia.org

| Catalytic Reaction | Catalyst Type | Key Intermediate | Product | Reference |

| Sonogashira Coupling | Palladium(0) | Palladium-alkynyl complex | Internal Alkyne | acs.org |

| Aerobic Homocoupling | Palladium(0) | (κO,κO-peroxo)palladium(II) | 1,3-Diyne | acs.org |

| Alkyne Trimerization | Transition Metal (e.g., Co, Fe) | Metallacyclopentadiene | Substituted Benzene | wikipedia.orgnumberanalytics.com |

Emerging Biocatalytic Strategies

Biocatalysis is an increasingly important strategy for the synthesis of chiral molecules, including amines and functionalized alkynes. chemrxiv.org These methods offer high selectivity under mild conditions.

Recent advancements have demonstrated the successful merger of transition metal catalysis with biocatalysis in one-pot reactions. chemrxiv.orgchemrxiv.org One such strategy involves the gold(I)-catalyzed hydration of an alkyne to a ketone, which is then subjected to reductive amination catalyzed by a transaminase enzyme to yield an enantioenriched chiral amine. chemrxiv.org This approach avoids the need for complex compartmentalization strategies and is scalable. chemrxiv.orgchemrxiv.org

Enzymatic cascades have also been designed to produce enantiomerically pure propargylic alcohols and amines from racemic starting materials. acs.org These cascades can employ peroxygenases to oxidize a racemic alcohol to a ketone, followed by an enantioselective reduction using an alcohol dehydrogenase (ADH) to obtain the desired single-enantiomer alcohol. acs.org This can be further converted to the corresponding amine. The development of biocatalytic cascades that combine ene-reductases (EReds) with imine reductases (IReds) or reductive aminases (RedAms) allows for the synthesis of amines with two stereocenters from α,β-unsaturated ketones with high purity and stereoselectivity. acs.org These enzymatic strategies are becoming essential for accessing industrially relevant primary amines and their derivatives. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles

Reactivity of Alkyne and Diethylamino Moieties

The unique combination of an alkyne and a diethylamino group within the same molecule gives rise to a distinct reactivity profile. The alkyne provides a region of high electron density, making it susceptible to electrophilic attack, while the nitrogen atom of the diethylamino group possesses a lone pair of electrons, rendering it nucleophilic and basic.

A nucleophile is a chemical species that donates an electron pair to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.com In 1-diethylamino-2-butyne, the diethylamino group acts as a nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to react with various electrophiles. Conversely, the alkyne's triple bond, with its π-electron clouds, can also exhibit nucleophilic character by attacking strong electrophiles.

The molecule can also be subject to nucleophilic attack. For instance, in reactions where the diethylamino group acts as a leaving group, the carbon to which it is attached becomes an electrophilic center. gacariyalur.ac.in The nature of the interacting species—whether it is a "hard" or "soft" acid or base—can influence the reaction's outcome. Hard nucleophiles tend to react with hard electrophiles, and soft nucleophiles with soft electrophiles. beyondbenign.org

The electronic properties of the alkyne and diethylamino moieties significantly direct the course of chemical reactions. The diethylamino group is an electron-donating group, which increases the electron density of the alkyne, making it more reactive towards electrophiles compared to a simple, unfunctionalized alkyne. This electron-donating effect can also influence the regioselectivity of addition reactions to the triple bond.

Fundamental Reaction Classes and Mechanistic Studies

This compound can undergo a variety of transformations, including oxidation, reduction, and substitution reactions. Mechanistic studies of these reactions provide insight into the step-by-step processes of bond breaking and formation.

Oxidizing agents can transform the alkyne and amino functionalities.

Potassium Permanganate (B83412) (KMnO₄): This strong oxidizing agent can react with the alkyne in this compound. Under harsh conditions (hot, alkaline KMnO₄), the triple bond can be cleaved, leading to the formation of carboxylic acids. vedantu.comlibretexts.org For an internal alkyne like this compound, this would result in the cleavage of the C2-C3 triple bond. The diethylamino group can also be oxidized by KMnO₄. Secondary amines are known to be oxidized by KMnO₄ to form various products, including tetraalkyl hydrazines. doubtnut.com The exact products from the oxidation of this compound would depend on the reaction conditions.

Chromium Trioxide (CrO₃): Chromium trioxide is another powerful oxidizing agent, often used in the form of chromic acid (H₂CrO₄) or in complexes like Collins reagent. msuniv.ac.inmasterorganicchemistry.com It is capable of oxidizing primary alcohols to carboxylic acids and secondary alcohols to ketones. organic-chemistry.org While direct oxidation of the alkyne in this compound by chromium trioxide is a plausible transformation, detailed studies on this specific reaction are not prevalent in the provided search results. However, chromium trioxide has been used in the oxidation of related butynol (B8639501) compounds. chemie-brunschwig.ch

Table 1: Potential Oxidative Transformation Products

| Oxidizing Agent | Functional Group Targeted | Potential Products |

|---|---|---|

| Hot, Alkaline KMnO₄ | Alkyne | Carboxylic Acids (cleavage) |

| KMnO₄ | Diethylamino Group | Oxidized amine derivatives |

Reduction reactions typically target the alkyne functionality.

Hydrogenation with Palladium Catalysts: The carbon-carbon triple bond can be fully reduced to a single bond through hydrogenation in the presence of a palladium catalyst (Pd). acs.org This process involves the addition of hydrogen atoms across the triple bond, ultimately yielding the corresponding saturated amine, N,N-diethylbutanamine. Palladium-based catalysts are widely used for their high activity in such hydrogenations. acs.orggrafiati.com

Stereoselective Hydrogenation: The reduction of the alkyne can also be controlled to produce an alkene, which can exist as either the cis (Z) or trans (E) isomer. Stereoselective hydrogenation allows for the preferential formation of one stereoisomer over the other. msu.edu For example, using Lindlar's catalyst (a palladium catalyst poisoned with lead or quinoline), the hydrogenation can be stopped at the alkene stage, typically yielding the cis-alkene. ualberta.ca The development of catalysts for stereoselective hydrogenation is a significant area of research. diva-portal.orgclockss.org

Table 2: Products of Reductive Processes

| Reagents | Product | Stereochemistry |

|---|---|---|

| H₂, Palladium Catalyst | N,N-diethylbutanamine | Saturated (no stereoisomers at the chain) |

The diethylamino group itself can participate in reactions. While it is generally a poor leaving group, under certain conditions, it can be displaced in a nucleophilic substitution reaction. gacariyalur.ac.in For a substitution to occur, the nitrogen would typically need to be protonated or quaternized to become a better leaving group.

Alternatively, the nitrogen atom can act as a nucleophile. If this compound were to react with an alkyl halide, the nitrogen's lone pair could attack the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com This is a standard S_N2 reaction where the amine acts as the nucleophile. ucsd.edu

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions, [2+2+2] Cycloadditions/Alkyne Trimerization)

The reactivity of this compound in cycloaddition reactions is a subject of significant interest in organic synthesis. Ynamines, the class of compounds to which this compound belongs, are known to participate in various cycloaddition reactions due to the electron-rich nature of the alkyne conferred by the nitrogen atom. scribd.com

1,3-Dipolar Cycloadditions: While specific examples involving this compound are not extensively documented in readily available literature, ynamines, in general, are reactive partners in 1,3-dipolar cycloadditions. They can react with a variety of 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings. The regioselectivity of these reactions is governed by the electronic and steric properties of both the ynamine and the dipole.

[2+2] Cycloadditions: Ynamines are well-documented to undergo [2+2] cycloaddition reactions. nih.gov For instance, the Ficini [2+2] cycloaddition involves the reaction of an ynamine with a cyclic enone. nih.gov While initially developed for ynamines, this reaction has been extended to ynamides with the use of catalysts like CuCl₂ and AgSbF₆. nih.gov Nature also utilizes enzymes to catalyze [2+2] cycloadditions, highlighting the importance of this reaction type. nih.gov

[2+2+2] Cycloadditions/Alkyne Trimerization: This type of reaction involves the metal-catalyzed cyclization of three alkyne units to form a benzene (B151609) ring, a process also known as alkyne trimerization. wikipedia.orgwikiwand.com It is a highly atom-economical process. wikipedia.org The trimerization of unsymmetrical alkynes can lead to a mixture of isomeric benzene derivatives. wikipedia.orgwikiwand.com The mechanism typically begins with the formation of metal-alkyne complexes, followed by the formation of a metallacyclopentadiene intermediate. wikipedia.org Various transition metals, including cobalt and nickel complexes, are effective catalysts for this transformation. wikipedia.orgnih.govresearchgate.net For example, nickel catalysts have been used for the 1:2 trimerization of silyl-substituted alkynes with internal alkynes. nih.gov

| Cycloaddition Type | General Reactants | General Products | Key Features |

| 1,3-Dipolar Cycloaddition | Ynamine, 1,3-dipole (e.g., azide, nitrile oxide) | Five-membered heterocycles | Regioselectivity dependent on reactants |

| [2+2] Cycloaddition | Ynamine, alkene/enone | Cyclobutene derivatives | Can be thermally or catalytically driven nih.gov |

| [2+2+2] Cycloaddition (Alkyne Trimerization) | Three alkyne molecules | Substituted benzene ring | Metal-catalyzed, high atom economy wikipedia.orgwikiwand.com |

Hydroboration and Oxymercuration Reactions

Hydroboration: The hydroboration of alkynes is a versatile method for the synthesis of organoboranes, which can be further transformed into various functional groups. rsc.orgmasterorganicchemistry.comumich.edu The reaction typically involves the syn-addition of a boron-hydrogen bond across the carbon-carbon triple bond. masterorganicchemistry.comumich.edu For terminal alkynes, this reaction can lead to aldehydes after an oxidative workup, while internal alkynes generally yield ketones. youtube.com The regioselectivity of the hydroboration of alkynes can be influenced by the use of bulky borane (B79455) reagents such as disiamylborane, dicyclohexylborane, or 9-borabicyclo[3.3.1]nonane (9-BBN). rsc.orgmasterorganicchemistry.comyoutube.com These bulky reagents preferentially add to the less sterically hindered carbon of the alkyne, leading to anti-Markovnikov addition products. masterorganicchemistry.com

Oxymercuration: The oxymercuration-demercuration of alkynes is another method to achieve the hydration of the triple bond. This reaction typically proceeds with Markovnikov regioselectivity, meaning the hydroxyl group adds to the more substituted carbon of the alkyne. The reaction involves the use of a mercury(II) salt, such as mercury(II) acetate (B1210297) (Hg(OAc)₂), in the presence of water, followed by a demercuration step using a reducing agent like sodium borohydride (B1222165) (NaBH₄). youtube.com

| Reaction | Reagents | Initial Product | Final Product (after workup) | Regioselectivity |

| Hydroboration-Oxidation | 1. BH₃ or bulky borane (e.g., 9-BBN) 2. H₂O₂, NaOH | Vinylborane | Aldehyde (from terminal alkyne) or Ketone (from internal alkyne) | Anti-Markovnikov masterorganicchemistry.com |

| Oxymercuration-Demercuration | 1. Hg(OAc)₂, H₂O 2. NaBH₄ | Organomercury intermediate | Ketone (from terminal or internal alkyne) | Markovnikov |

Halogenation and Hydrohalogenation

Halogenation: The addition of halogens (e.g., Cl₂, Br₂) to alkynes is a fundamental reaction. ganeshremedies.com The reaction can proceed through a stepwise mechanism involving a cyclic halonium ion intermediate. The addition is typically anti, leading to the formation of a trans-dihaloalkene. Further addition of halogen can occur to yield a tetrahaloalkane. The reaction conditions can be controlled to favor the formation of the dihaloalkene.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) to alkynes follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms, and the halogen atom adds to the more substituted carbon. The reaction proceeds through a vinyl carbocation intermediate. The presence of peroxides can lead to anti-Markovnikov addition for HBr, proceeding through a radical mechanism.

| Reaction | Reagents | Intermediate | Product Stereochemistry/Regiochemistry |

| Halogenation | X₂ (X = Cl, Br) | Cyclic halonium ion | Anti-addition |

| Hydrohalogenation (Markovnikov) | HX (X = Cl, Br, I) | Vinyl carbocation | Halogen on more substituted carbon |

| Hydrohalogenation (Anti-Markovnikov) | HBr, peroxides | Vinyl radical | Bromine on less substituted carbon |

Oxidative Cleavage and Ozonolysis

Oxidative Cleavage: The carbon-carbon triple bond of alkynes can be cleaved under strong oxidizing conditions. arkat-usa.orgresearchgate.net Reagents such as potassium permanganate (KMnO₄) or ozone (O₃) are commonly used. arkat-usa.org The products of oxidative cleavage are carboxylic acids. If the alkyne is terminal, one of the products will be carbon dioxide. This reaction is a powerful tool for determining the position of the triple bond in an unknown alkyne.

Ozonolysis: Ozonolysis is a specific method of oxidative cleavage that involves the reaction of an alkyne with ozone. arkat-usa.orgresearchgate.net The initial ozonide intermediate is unstable and is typically worked up under oxidative or reductive conditions. Oxidative workup (e.g., with hydrogen peroxide) yields two carboxylic acids. Reductive workup can lead to the formation of dicarbonyl compounds. The mechanism of alkyne ozonolysis is complex and can involve the formation of a trioxolene intermediate. arkat-usa.org

| Reaction | Reagents | Products (from internal alkyne R-C≡C-R') |

| Oxidative Cleavage (e.g., KMnO₄) | KMnO₄, H₂O, heat | Two carboxylic acids (RCOOH + R'COOH) |

| Ozonolysis (Oxidative Workup) | 1. O₃ 2. H₂O₂ | Two carboxylic acids (RCOOH + R'COOH) |

| Ozonolysis (Reductive Workup) | 1. O₃ 2. Zn, H₂O or (CH₃)₂S | Dicarbonyl compound |

Elimination Reactions (e.g., E1cb, E2)

While this compound is itself a product of synthesis that may involve elimination reactions, the principles of elimination are crucial in understanding its formation and potential reverse reactions. Ynamines can be synthesized through elimination reactions of haloenamines or amide chlorides. scribd.com

E2 Reaction: The E2 (elimination, bimolecular) reaction is a concerted, one-step process where a base removes a proton, and a leaving group departs simultaneously, leading to the formation of a double or triple bond. saskoer.caorgosolver.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. saskoer.ca The rate of an E2 reaction is dependent on the concentration of both the substrate and the base. pharmaguideline.com Strong bases favor the E2 mechanism. pharmaguideline.com

E1cb Reaction: The E1cb (elimination, unimolecular, conjugate base) reaction is a two-step mechanism that occurs under basic conditions, typically with a poor leaving group and an acidic proton. wikipedia.orgblogspot.com The first step is the deprotonation of the substrate by a base to form a carbanion (the conjugate base). wikipedia.orgblogspot.commasterorganicchemistry.com In the second, rate-determining step, the leaving group is expelled from the carbanion to form the alkene or alkyne. wikipedia.orgmasterorganicchemistry.com This mechanism is common in reactions like the aldol (B89426) condensation. blogspot.com

| Feature | E2 Reaction | E1cb Reaction |

| Number of Steps | One (concerted) saskoer.caorgosolver.com | Two wikipedia.orgmasterorganicchemistry.com |

| Intermediate | None (transition state) | Carbanion (conjugate base) wikipedia.orgmasterorganicchemistry.com |

| Base Strength | Strong base required pharmaguideline.com | Moderate to strong base wikipedia.org |

| Leaving Group | Good leaving group favored | Poor leaving group is tolerated wikipedia.org |

| Kinetics | Second order (rate = k[substrate][base]) pharmaguideline.com | Can be second order (rate = k[substrate][base]) blogspot.com |

Mechanistic Insights into Biological Interactions

Molecular Target Binding and Modulation

While detailed studies on the specific molecular targets of this compound are not widely published, its structural analogs, such as 1,4-bis(dimethylamino)-2-butyne, are investigated in medicinal chemistry as precursors for pharmacologically active compounds. The alkyne moiety in such compounds is valuable for reactions like Huisgen cycloadditions, which are used in drug development to link molecules together. The biological interactions are therefore a combination of the physicochemical properties conferred by the amine and alkyne groups.

Advanced Characterization Via Spectroscopic and Computational Techniques

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for the detailed structural analysis of 1-diethylamino-2-butyne, each providing unique information about its molecular framework.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scispace.com The IR spectrum of this compound, particularly in the gas phase, reveals characteristic absorption bands that correspond to specific vibrational modes of its constituent atoms. nist.gov

The vibrational spectrum of a molecule is a unique physical property that can be used for identification. scispace.com Key absorptions for alkynes like this compound include the C≡C triple bond stretching vibration. For terminal alkynes, a C-H stretch is typically observed around 3300 cm⁻¹. vaia.com However, since this compound is an internal alkyne, it will not exhibit this C-H stretching band. The C≡C stretch in internal alkynes is found in the 2100-2260 cm⁻¹ region, though its intensity can be weak if the molecule is symmetrical. vaia.com Bending vibrations are also present at lower frequencies. uobabylon.edu.iq

The National Institute of Standards and Technology (NIST) provides a gas-phase IR spectrum for this compound, which serves as a reference for its vibrational analysis. nist.gov The interpretation of such spectra allows for the confirmation of the presence of the alkyne and amine functionalities. scispace.com

Table 1: Key IR Absorption Bands for Alkyne Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Terminal Alkyne (R-C≡C-H) | C-H Stretch | ~3300 |

| Internal Alkyne (R-C≡C-R') | C≡C Stretch | 2100-2260 |

Note: This table provides general ranges for alkyne vibrations. Specific values for this compound can be found in its reference spectrum.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C. uobasrah.edu.iq

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the protons on the ethyl groups and the methylene (B1212753) group adjacent to the nitrogen and the alkyne. The chemical shifts and splitting patterns of these signals would confirm the connectivity of the atoms.

¹³C NMR Spectroscopy: This method reveals the number of different types of carbon atoms in the molecule and their electronic environments. The carbon atoms of the C≡C triple bond in alkynes have characteristic chemical shifts.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. unipa.it

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight of 125.21 g/mol . nist.gov The fragmentation of the molecular ion upon electron ionization provides valuable structural information. spectroscopyonline.com Common fragmentation pathways for amines involve the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable iminium ion. For this compound, this would likely result in a prominent fragment ion.

The NIST WebBook notes the availability of a mass spectrum for this compound obtained by electron ionization. nist.gov

Table 2: General Fragmentation Patterns in Mass Spectrometry of Amines

| Fragmentation Type | Description | Resulting Fragment |

|---|---|---|

| α-Cleavage | Cleavage of the C-C bond adjacent to the nitrogen atom. | Iminium ion |

Mass-Analyzed Threshold Ionization (MATI) spectroscopy is a high-resolution technique used to obtain detailed information about the vibrational levels of a cation. rsc.org This method involves two-color resonant two-photon ionization, allowing for the precise determination of adiabatic ionization energies and the characterization of low-frequency vibrations in the resulting cation. researchgate.net

While a specific MATI study on this compound was not found, the technique has been successfully applied to other complex molecules, including those with metal centers and various organic ligands, demonstrating its capability to elucidate detailed structural and energetic information. illinois.eduresearchgate.net The application of MATI spectroscopy to this compound would provide a highly accurate ionization energy and a detailed map of its cationic vibrational modes. rsc.org

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. scispace.com It relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability of the molecule. americanpharmaceuticalreview.com

For molecules with a center of symmetry, some vibrations may be Raman-active but IR-inactive, and vice versa. The C≡C triple bond in a symmetrically substituted alkyne often gives a strong signal in the Raman spectrum, whereas it may be weak or absent in the IR spectrum. spectroscopyonline.comhoriba.com Therefore, Raman spectroscopy would be particularly useful for analyzing the alkyne bond in this compound.

Computational Chemistry Approaches

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an invaluable tool for complementing and interpreting experimental spectroscopic data. mdpi.com DFT calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts with a reasonable degree of accuracy. ekb.egresearchgate.net

For this compound, DFT calculations could be used to:

Optimize the molecular geometry to its lowest energy conformation.

Calculate the theoretical IR and Raman spectra, aiding in the assignment of experimental vibrational bands. ekb.eg

Predict ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm the structure.

Investigate the electronic structure and frontier molecular orbitals (HOMO and LUMO) to understand its reactivity. mdpi.com

The synergy between computational and experimental methods provides a comprehensive understanding of the structure and properties of this compound. dntb.gov.ua

Density Functional Theory (DFT) in Reaction Optimization and Mechanism Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. unimib.it For reactions involving alkynes like this compound, DFT calculations are instrumental in mapping out reaction mechanisms, optimizing reaction conditions, and understanding selectivity. unimib.itfrontiersin.org

A primary application is in the study of cycloaddition reactions, a fundamental transformation for alkynes. unimib.it For instance, DFT studies on the 1,3-dipolar cycloaddition of azides to 2-butyne (B1218202)—a structural analogue of this compound—have been used to calculate the activation free energies (ΔG‡) and reaction energies. unimib.itunizg.hr These calculations help elucidate why certain reactions are favored over others and can predict the regioselectivity of the process. unimib.it

While specific DFT studies focusing exclusively on this compound are not widely documented, the established methodologies are directly applicable. Researchers can model transition states to determine activation barriers, thereby predicting the kinetic feasibility of a proposed reaction pathway. frontiersin.org For example, in reactions catalyzed by transition metals, DFT can be used to analyze the electronic effects of the diethylamino group on the alkyne's reactivity and its coordination to the metal center. Such computational insights are crucial for optimizing catalyst choice, solvent, and temperature to improve reaction yields and selectivity. frontiersin.org

Prediction of Spectroscopic Parameters (e.g., Collision Cross-Section in Mass Spectrometry)

Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful analytical technique, adding another dimension of separation based on the size, shape, and charge of an ion. The key parameter derived from IM-MS is the collision cross-section (CCS), which represents the effective area of the ion as it travels through a buffer gas. nih.govmdpi.com CCS values are a crucial descriptor for chemical identification, as they are a unique physicochemical property of an ionized molecule. nih.govmdpi.com

For novel or uncharacterized compounds like this compound, where experimental standards may be unavailable, computational prediction of CCS values is invaluable. nih.gov Various methods, including machine learning algorithms trained on large datasets and calculations based on 3D-optimized structures, are employed for this purpose. mdpi.comarxiv.orgnih.gov These predictive models use molecular descriptors to establish a correlation between a molecule's structure and its CCS value. nih.gov

For this compound (C₈H₁₅N, monoisotopic mass: 125.12045 Da), predicted CCS values have been calculated for various adducts, providing a theoretical benchmark for identification in complex mixtures. These predictions are essential for distinguishing it from isomers and other compounds with similar masses in high-resolution MS analysis.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 126.12773 | 126.9 |

| [M+Na]⁺ | 148.10967 | 135.2 |

| [M-H]⁻ | 124.11317 | 127.8 |

| [M+NH₄]⁺ | 143.15427 | 147.4 |

| [M+K]⁺ | 164.08361 | 134.6 |

| [M]⁺ | 125.11990 | 123.4 |

Data sourced from PubChemLite. The CCS values are predicted using the CCSbase model.

Quantum Chemical Computations for Reaction Pathways and Isomer Formation

Quantum chemical calculations are a cornerstone of modern chemistry for predicting unknown reactions and understanding the formation of various products and isomers from a given set of reactants. nih.gov These computational methods can estimate entire reaction pathways, including the energies of transition states and intermediates, which allows for the prediction of reaction outcomes without performing costly and time-consuming experiments. nih.gov

For a molecule like this compound, computational methods can explore its potential reactivity. For example, the isomers of butyne (1-butyne, 2-butyne, 1,2-butadiene, and 1,3-butadiene) can be studied to determine their relative stabilities and the energy barriers for their interconversion. researchgate.net This same principle applies to understanding the potential isomerization of this compound or its participation in complex reaction networks.

Advanced computational strategies, such as the Artificial Force Induced Reaction (AFIR) method, can automatically explore chemical reaction pathways from a given equilibrium structure. nih.gov This allows for a comprehensive mapping of a reaction path network, identifying all potential products and their formation pathways. nih.govrsc.org Such an approach could be applied to this compound to discover novel reactions, predict the formation of unexpected side products, or study its decomposition pathways. rsdjournal.org

Theoretical Studies of Reaction Kinetics and Thermodynamics

Theoretical studies are critical for determining the kinetic and thermodynamic parameters that govern chemical reactions. By calculating quantities such as rate constants, activation energies, and reaction enthalpies, chemists can develop detailed models that predict how a reaction will behave under various conditions. researchgate.netacs.org

For this compound, a comprehensive kinetic model would involve studying the reactivity of its constituent parts: the butyne core and the diethylamine (B46881) substituent. For instance, detailed chemical kinetic models have been developed for the combustion of 1-butyne (B89482) and 2-butyne, identifying important reactions through flux and sensitivity analyses. researchgate.net Similarly, theoretical studies on the pyrolysis and oxidation of diethylamine provide kinetic data on its decomposition. By combining insights from related molecules, a model for the thermal stability and reaction kinetics of this compound can be constructed.

These studies often employ methods like transition state theory and master equation analysis to calculate pressure- and temperature-dependent rate constants for elementary reactions. researchgate.netacs.org DFT calculations can provide the necessary thermodynamic data, such as standard enthalpies of formation, for the reactants, transition states, and products, which are essential for accurate kinetic modeling. researchgate.netwikipedia.orgpeerj.com

Energy Decomposition and Activation Strain Analyses in Cycloadditions

To gain deeper insight into chemical reactivity, particularly in cycloaddition reactions, advanced computational analysis methods like the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) are employed. rsc.orgnih.gov These fragment-based approaches dissect the reaction's potential energy surface to reveal the underlying physical forces that control the reaction rate and selectivity. nih.gov

The Activation Strain Model, also known as the Distortion/Interaction Model, partitions the energy of a reaction profile (ΔE) into two components: the strain energy (ΔE_strain) and the interaction energy (ΔE_int). rsc.orgnih.gov

ΔE_strain : The energy required to deform the reactants from their ground-state geometries into the geometries they adopt at the transition state. nih.gov

ΔE_int : The actual interaction energy (e.g., electrostatic, orbital, Pauli repulsion) between the deformed reactant fragments in the transition state. nih.gov

Studies comparing the cycloaddition reactivity of the simple acyclic alkyne 2-butyne with strained cyclic alkynes have shown that the enhanced reactivity of cyclic systems is not just due to a lower strain energy (i.e., they are "pre-distorted" for reaction). unizg.hrd-nb.info The ASM reveals that favorable interaction energies also play a crucial role. d-nb.info

Energy Decomposition Analysis (EDA) further dissects the ΔE_int term into chemically meaningful components: nih.govresearchgate.netacs.org

Electrostatic Interaction : The classical Coulombic attraction or repulsion between the reactants.

Pauli Repulsion : The destabilizing interaction arising from the repulsion between filled electron orbitals.

Orbital Interaction : The stabilizing interaction from the mixing of occupied and unoccupied orbitals between the reactants (e.g., HOMO-LUMO interactions).

Dispersion : Attractive forces arising from electron correlation effects.

By applying ASM and EDA to reactions involving this compound, researchers could quantify how the diethylamino substituent influences reactivity. It would allow for a precise determination of whether the substituent enhances the reaction rate by reducing the strain needed to reach the transition state or by improving the stabilizing orbital and electrostatic interactions with the reaction partner. nih.gov

Research Applications in Diverse Scientific Disciplines

Organic Synthesis and Materials Science

The unique bifunctional nature of 1-Diethylamino-2-butyne, possessing both a nucleophilic amine and a reactive alkyne, makes it a versatile tool in organic synthesis and the development of new materials.

In the field of organic chemistry, small, functionalized molecules known as building blocks are essential for the modular assembly of larger, more complex molecular architectures. this compound and its derivatives serve as important building blocks due to the reactivity of the amine and alkyne groups. The closely related compound, 4-(Diethylamino)-2-butyn-1-ol (B19776), is utilized as a pharmaceutical intermediate and can be used to synthesize other complex molecules such as 2,3-butadien-1-ol. sigmaaldrich.comthermofisher.com The presence of distinct reactive sites allows for stepwise, selective reactions, enabling chemists to construct intricate molecular frameworks for applications in medicinal chemistry and materials science. lifechemicals.com

While specific applications of this compound as a ligand are not extensively documented, its molecular structure suggests significant potential in coordination chemistry. Effective ligands often possess heteroatoms with lone pairs of electrons, such as nitrogen, and/or pi-systems that can coordinate with metal centers. nsf.gov this compound contains a tertiary nitrogen atom, which can act as a sigma-donor, and a carbon-carbon triple bond, which can participate in pi-bonding with a metal. This combination of a "soft" nitrogen donor and a pi-system could allow it to act as a chelate, forming stable complexes with various transition metals. The design of such ligands is crucial for developing new catalysts and materials with specific electronic and structural properties. researchgate.net

Functional polymers are materials designed to have special properties, such as specific optical, thermal, or biomedical functions. vedantu.com The development of these materials often involves incorporating small functional molecules into polymer chains. The bifunctional character of this compound, with its amine and alkyne groups, makes it a candidate for polymerization reactions. For instance, the alkyne group can participate in polymerization processes like click chemistry or metathesis, while the amine group can provide sites for cross-linking or introduce specific functionalities such as basicity or chelating properties into the final material. acs.org

Organic compounds, particularly those containing heteroatoms (like nitrogen, sulfur, or oxygen) and pi-electrons, are effective corrosion inhibitors. mdpi.comnih.gov They function by adsorbing onto the metal surface, forming a protective layer that blocks the corrosive agents. youtube.comresearchgate.net The butyne functional group is particularly effective in this regard. Studies on the related compound 2-butyne-1,4-diol (B31916) have demonstrated its efficacy as a mixed-type inhibitor, meaning it slows down both the anodic and cathodic reactions of the corrosion process. faratarjome.ir The inhibition mechanism involves the adsorption of the molecule onto the steel surface, facilitated by the pi-electrons of the triple bond. This compound possesses both the alkyne group and a nitrogen atom, which can form a coordinate bond with the metal, enhancing adsorption and providing a protective film.

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) from Potentiodynamic Polarization | Inhibition Efficiency (%) from Weight Loss Measurement |

|---|---|---|

| 1 | 75.0 | 76.2 |

| 2 | 81.2 | 82.4 |

| 3 | 86.1 | 87.3 |

| 4 | 90.3 | 91.1 |

| 5 | 92.0 | 92.5 |

In the electroplating industry, organic additives are used to improve the quality of the metal deposit. Specifically, in nickel plating, "brighteners" are used to produce a smooth, lustrous, and ductile finish. These additives are typically divided into two classes. This compound and its analogues, such as 1-Diethylamino-2-propyne (DEP), function as Class II brighteners or leveling agents. bright-chemicals.comaccio.com They work in conjunction with Class I brighteners to achieve a fully bright and leveled nickel deposit. accio.com The role of these acetylenic amines is to refine the crystal structure of the nickel as it deposits on the substrate, promoting uniform growth and suppressing the formation of large grains that would otherwise result in a dull finish.

| Parameter | Specification |

|---|---|

| Chemical Name | 1-Diethylamino-2-propyne |

| Trade Name | DEP |

| Function | Top brightener, leveling agent |

| Typical Concentration in Bath | 1-10 ml/L |

Biomedical and Pharmaceutical Research

The core chemical structure of this compound is found in molecules of significant biomedical importance. Specifically, the related compound 4-(diethylamino)-2-butyn-1-ol is a known human metabolite of Oxybutynin. nih.govechemi.com Oxybutynin is a medication used to treat overactive bladder, a condition characterized by urinary urgency and frequency. nih.gov It functions as a muscarinic antagonist, relaxing the bladder's detrusor muscle. nih.gov The identification of 4-(diethylamino)-2-butyn-1-ol as both a metabolite and a potential impurity of Oxybutynin underscores the relevance of this chemical scaffold in pharmaceutical development, drug metabolism studies, and regulatory analysis. pharmaffiliates.comsimsonpharma.com

Role as Pharmaceutical Intermediates and Precursors to Biologically Active Compounds

This compound and its derivatives play a significant role as intermediates in the synthesis of pharmaceutical compounds and other biologically active molecules. The presence of the alkyne and amine functionalities allows for a variety of chemical transformations, making it a valuable starting material for drug discovery and development.

One notable application is in the synthesis of compounds related to Oxybutynin, a medication used to treat overactive bladder. A hydroxylated derivative, 4-(diethylamino)-2-butyn-1-ol, is a known human metabolite of (S)-Oxybutynin and is also used as a pharmaceutical intermediate itself. nih.govnih.gov This highlights the importance of the this compound scaffold in the metabolic pathways and synthesis of established drugs.

The versatility of this compound extends to its use as a building block for a wide array of bioactive molecules. researchgate.net The synthesis of novel compounds with potential therapeutic properties often relies on the strategic incorporation of fragments like this compound. For instance, the diethylaminoethyl group, which can be derived from this compound, has been incorporated into benzofuran (B130515) structures to create compounds with potential biological activities. nih.gov The ability to readily modify the butyne portion of the molecule further enhances its utility in creating diverse chemical libraries for high-throughput screening in drug discovery programs. researchgate.netnih.gov

Table 1: Examples of Biologically Active Compounds Synthesized Using Diethylamino-containing Intermediates

| Precursor/Intermediate Containing Diethylamino Group | Resulting Biologically Active Compound Class | Potential Therapeutic Application |

| 2-diethylaminoethylchloride | 5-acetyl-6-diethylamino-ethoxy-4-methoxybenzo[b]furan derivatives | Vasodilating and hypotensive effects |

| Diethylaminopropionamido-hydroxy-anthraquinones | Anthracenedione derivatives | Anticancer agents |

| cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) | Platinum-based complex | Anticancer agents |

Investigation as Biochemical Probes

While direct studies on this compound as a biochemical probe are not extensively documented, its structural motifs are present in molecules designed for such purposes. Biochemical probes are essential tools for visualizing and understanding biological processes at the molecular level. The diethylamino group, a key feature of this compound, is a common component of fluorescent probes due to its electron-donating properties, which can influence the photophysical characteristics of a molecule.

For example, derivatives of 7-(diethylamino)coumarin and 7-(diethylamino)quinolin-2(1H)-one are well-established fluorophores used in the development of fluorescent probes. nih.govdntb.gov.ua These probes are designed to detect specific analytes or changes in the cellular environment through alterations in their fluorescence emission. The synthesis of such probes often involves the incorporation of a diethylamino-containing fragment, and a precursor like this compound could potentially be modified to serve as a starting material for novel probe development.

The reactivity of the alkyne group in this compound also presents opportunities for its use in "click chemistry," a set of powerful and reliable reactions for bioconjugation. This could allow for the attachment of the diethylamino-butynyl moiety to biomolecules, potentially serving as a tag for imaging or pull-down assays.

Studies on Enzyme Mechanism Modulation

The modulation of enzyme activity is a cornerstone of drug action and a critical area of biochemical research. While there is no direct evidence of this compound itself being an enzyme modulator, its structure provides a scaffold for the synthesis of potential enzyme inhibitors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions within an enzyme's active site, while the butyne group offers a rigid linker and a point for further chemical modification.

Research into enzyme inhibitors often involves the synthesis of libraries of small molecules that are then screened for their ability to affect the activity of a target enzyme. The chemical versatility of this compound makes it an attractive starting point for generating such libraries. For instance, the development of inhibitors for enzymes like monoamine oxidase (MAO) has involved the synthesis of various heterocyclic compounds, and the diethylamino functionality is a feature in some bioactive molecules. nih.gov

Furthermore, the study of enzyme kinetics and mechanisms often relies on the use of substrate analogs and inhibitors to probe the active site and understand the catalytic process. frontiersin.org The synthesis of such molecular tools could potentially begin with a versatile precursor like this compound.

Exploration of Apoptosis Induction in Cancer Research

Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. A major goal of cancer therapy is to selectively induce apoptosis in tumor cells. While this compound has not been directly studied for its apoptotic-inducing capabilities, derivatives containing the diethylamino moiety have shown promise in this area.

A notable example is a platinum-based compound, cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) monohydrochloride monohydrate (DPR). This compound, which incorporates a diethylaminoethyl side chain, has been shown to be a potent trigger of apoptosis in various cancer cell lines, including neuroblastoma and small cell lung cancer. nih.gov The mechanism of action is believed to involve the formation of adducts with DNA, ultimately leading to programmed cell death. nih.gov

The synthesis of novel dihydropyrimidinone derivatives has also been explored for their anticancer activity, with some compounds showing the ability to induce necrosis, a form of cell death, in cancer cells. The structural diversity that can be achieved using building blocks like this compound could lead to the discovery of new compounds with potent and selective apoptosis-inducing activity.

Table 2: Diethylamino-Containing Compounds and Their Role in Apoptosis Research

| Compound | Cancer Cell Line(s) | Observed Effect |

| cis-diaminechloro-[2-(diethylamino) ethyl 4-amino-benzoate, N(4)]-chloride platinum (II) | Neuroblastoma, Small Cell Lung Cancer, Ovarian Cancer, Leukemia | Induction of apoptosis |

| Dihydropyrimidinone derivative (Compound 9) | HepG2 (Liver Cancer) | Increase in necrosis |

Potential for Antimicrobial Development

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. The chemical scaffold of this compound can be utilized to synthesize novel compounds with potential antimicrobial properties. The diethylamino group is found in a number of compounds with demonstrated antibacterial and antifungal activity.

For example, the synthesis of novel quinoline (B57606) derivatives bearing a diethylamino group has been investigated for their antimicrobial activity. Quinolines are a class of heterocyclic compounds known for their broad spectrum of biological activities. Similarly, various thiophene (B33073) derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, with some showing significant activity against pathogenic microbes. The synthesis of such heterocyclic systems can potentially start from versatile precursors that can be functionalized with groups like diethylamino.

The general strategy involves creating a library of diverse molecules based on a core scaffold and then screening them against a panel of clinically relevant bacteria and fungi. The adaptability of the this compound structure makes it a candidate for inclusion in such synthetic strategies aimed at discovering new antimicrobial leads.

Agrochemical Research and Development

Precursor in Insecticide and Herbicide Synthesis

In addition to its applications in pharmaceutical and biochemical research, this compound and related compounds serve as intermediates in the synthesis of agrochemicals, including insecticides and herbicides. The chemical industry continuously seeks to develop new and more effective crop protection agents, and versatile building blocks are essential for this process.

The synthesis of novel β-naphthol derivatives containing various heteroaryl groups for use as pesticidal agents has been reported. frontiersin.org While not directly mentioning this compound, the synthetic strategies employed in creating diverse chemical libraries for agrochemical screening often utilize reactive intermediates that can be derived from such precursors. The introduction of an amino group can influence the biological activity and physical properties of the final product, such as its uptake and translocation in plants or its interaction with target sites in pests.

The development of new herbicides is another area where such precursors are valuable. For instance, sulfenimides, which have applications as fungicides and insecticides, can be synthesized from various starting materials. The structural components of this compound could be incorporated into novel molecular designs for herbicides that target specific weeds with minimal impact on crops.

Research on this compound in Agrochemical Optimization Remains Undocumented

Extensive searches of scientific literature and agricultural research databases have yielded no specific information regarding the application of the chemical compound this compound in the optimization of agrochemical efficacy and selectivity. While the broader classes of compounds to which it belongs, such as acetylenic amines and diethylamino compounds, have various roles in industrial and chemical synthesis, there is no documented evidence of research into or application of this compound as a herbicide safener, efficacy enhancer, or selectivity modulator in agricultural contexts.

General searches for related chemical structures, including butyne derivatives and other acetylenic amines, have similarly not produced any specific findings that would allow for a detailed analysis of this compound's role in agrochemical performance. The available research on agrochemical optimization focuses on other well-established compounds and mechanisms of action.

Consequently, it is not possible to provide detailed research findings, data tables, or an analysis of its mechanism of action in enhancing agrochemical properties as per the specified outline. The scientific community has not published any studies on this particular compound within the requested agricultural application.

Future Perspectives and Emerging Research Avenues

Innovation in Catalytic Synthesis

The synthesis of ynamides has seen remarkable progress, moving from classical methods to highly efficient metal-catalyzed reactions. These innovations provide a blueprint for developing novel synthetic routes to ynamines like 1-diethylamino-2-butyne.

Copper catalysis has become a cornerstone for ynamide synthesis. orgsyn.org Early breakthroughs involved the copper-catalyzed coupling of amides with alkynyl bromides. nih.gov Subsequent research has expanded this methodology, demonstrating that a combination of a copper(I) iodide (CuI) catalyst and a ligand such as N,N'-dimethylethylenediamine (DMEDA) is highly effective for coupling nitrogen nucleophiles with various alkynylating agents. orgsyn.orgnih.gov One robust method involves the use of 1,1-dibromo-1-alkenes as precursors, which react with amides in the presence of a copper catalyst to form ynamides. nih.govbham.ac.uk Iron-based catalysts have also emerged as an inexpensive and environmentally benign alternative to copper for these transformations. nih.gov

These catalytic systems overcome many limitations of previous methods, offering broader substrate scope and milder reaction conditions. acs.orgrsc.org The continued development of new ligands and the exploration of other transition metals are expected to yield even more efficient and selective catalytic systems. Such advancements could be pivotal in accessing traditionally unstable ynamines by allowing their synthesis and in-situ use under gentle conditions, thereby unlocking their full synthetic potential.

| Catalyst System | Coupling Partners | Key Advantages | Reference |

|---|---|---|---|

| Cu(I) / DMEDA | Amides + Alkynyl Bromides | Direct, atom-economical approach. | nih.gov |

| CuI / DMEDA | Amides + 1,1-dibromo-1-alkenes | Reliable, tolerates diverse functional groups. | nih.govbham.ac.uk |

| Copper-catalyzed | Grignard/Organozinc + Chloroamides | Broad substrate scope, readily scalable. | acs.org |

| FeCl₃·6H₂O | Amides + Alkynyl Bromides | Inexpensive, environmentally benign. | nih.gov |

Exploration of Novel Bio-Inspired Transformations

The structural motifs accessible through ynamide and ynamine chemistry are prevalent in numerous biologically active natural products and medicinally relevant compounds. nih.govbham.ac.uk This has spurred research into using these building blocks for the synthesis of complex nitrogen-containing heterocycles, which are fundamental scaffolds in many natural products. nih.gov

Future research is anticipated to focus on "bio-inspired" transformations that mimic enzymatic processes to construct complex molecular architectures with high efficiency and stereoselectivity. Ynamides have been successfully employed in cyclization reactions to rapidly assemble polycyclic structures. nih.gov For instance, gold catalysts are particularly effective at activating the ynamide triple bond to form reactive keteniminium ion intermediates, which can then participate in annulation reactions to create diverse heterocyclic systems like 2-aminopyrroles and 4-aminooxazoles.

By designing ynamine/ynamide precursors that incorporate specific functional groups, researchers can aim to trigger complex, enzyme-like catalytic cascades. These bio-inspired strategies could lead to the synthesis of novel alkaloids and other bioactive compounds that are otherwise difficult to access. The development of asymmetric catalytic systems for these transformations is a particularly promising avenue, enabling the enantioselective synthesis of chiral nitrogenous molecules. nih.govrsc.org

Advanced Materials Integration and Nanotechnology Applications

The unique electronic properties of ynamines and ynamides, characterized by a highly polarized carbon-carbon triple bond, make them intriguing candidates for integration into advanced materials. orgsyn.org The nitrogen atom's lone pair of electrons donates into the alkyne, creating a functionality with both nucleophilic and electrophilic character, which can be finely tuned. nih.gov

In the realm of materials science, these compounds could be incorporated as building blocks into polymers and functional materials. Their inherent polarity and reactivity could be harnessed to create materials with novel electronic, optical, or sensory properties. For example, polymers containing the ynamide moiety could exhibit unique conductive properties or be used as sensitive layers in chemical sensors.

In nanotechnology, ynamines could serve as specialized ligands for stabilizing metal nanoparticles, potentially influencing the catalytic activity or electronic properties of the nanomaterial. Research into the hydrogenation of related alkynes, such as 2-butyne-1,4-diol (B31916), using platinum nanoparticles demonstrates the importance of catalyst-ligand interactions in controlling reaction selectivity. researchgate.net Future work could explore how the strong polarization of the ynamine triple bond interacts with nanoparticle surfaces, potentially leading to new catalysts for selective hydrogenation or other transformations.

Interdisciplinary Research in Drug Discovery and Agrochemistry

The versatility of ynamides as synthetic building blocks has positioned them as powerful tools in medicinal chemistry and, by extension, agrochemistry. oup.com They provide efficient access to nitrogen-containing heterocycles, a class of compounds of immense importance to the pharmaceutical and agrochemical industries. bham.ac.uk

In drug discovery, ynamides are being explored for the development of novel therapeutic agents. They can act as covalent inhibitors by using the ynamide group as an electrophilic "warhead" to target specific amino acid residues, such as carboxyl groups, in proteins. acs.org This opens up new possibilities for designing highly selective and potent drugs. Furthermore, ynamides have been developed as racemization-free coupling reagents for the synthesis of peptides, addressing a long-standing challenge in the production of peptide-based drugs. acs.org

The synthetic methodologies developed for ynamides can be directly applied to the synthesis of novel agrochemicals, such as pesticides and herbicides, which often feature complex nitrogen heterocyclic cores. bham.ac.uk The ability to rapidly construct diverse molecular scaffolds from ynamide precursors allows for the efficient creation of compound libraries for high-throughput screening, accelerating the discovery of new and effective agrochemical agents.

Q & A

Q. How can researchers ethically address discrepancies between their findings and prior studies on this compound?

- Methodological Answer : Publish negative results in data repositories (e.g., Zenodo) to enhance transparency. Critically evaluate experimental variables (e.g., reagent purity, analytical methods) in conflicting studies. Engage in peer discussions via conferences or preprints to reconcile differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.